8-Aminooctanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Aminooctanoic acid can involve various methods. Notably, it has been synthesized as part of the studies on amino acids via the Schmidt reaction. In these studies, the use of monoalkyl ester of dibasic acid as the starting material yielded better results (Takagi & Hayashi, 1959). Other research has focused on the synthesis of related amino acids and derivatives, demonstrating the diversity of methods available for creating compounds with similar structures (Mei et al., 2019).
Molecular Structure Analysis
The molecular structure of 8-Aminooctanoic acid has been analyzed through various studies. For instance, it crystallizes in a zwitterionic form and exhibits a complex network of hydrogen bonds, linking each molecule to six neighboring molecules (Dobson & Gerkin, 1998). This detailed understanding of its molecular structure is crucial for comprehending its chemical behavior and potential applications.
Chemical Reactions and Properties
Chemical reactions involving 8-Aminooctanoic acid can lead to various derivatives and compounds. The compound’s ability to form different types of bonds and its reactivity under different conditions are significant for its applications in chemical synthesis and pharmaceutical research. For example, studies have shown the ability to synthesize derivatives and compounds from similar amino acids, reflecting the potential versatility of 8-Aminooctanoic acid (Fields & Noble, 2009).
Physical Properties Analysis
The physical properties of 8-Aminooctanoic acid, such as its solubility, melting point, and crystalline structure, are crucial for its handling and application in various fields. The compound's crystalline form and its intermolecular interactions play a significant role in its physical characteristics (Rosbottom et al., 2022).
Chemical Properties Analysis
The chemical properties of 8-Aminooctanoic acid, including its reactivity, stability, and interactions with other compounds, are essential for its use in chemical synthesis and related areas. Its ampholytic properties, as a characteristic of amino acids, are significant for understanding its behavior in different environments (Larsen, 1981).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Nuclear Medicine Research .
Comprehensive Summary of the Application
8-Aminooctanoic acid is used as a linker in the preparation of 99mTc-labeled lactam bridge–cyclized α-MSH Peptide for melanoma imaging . The purpose of this study was to examine the effects of amino acid, hydrocarbon, and polyethylene glycol (PEG) linkers on the melanoma targeting and imaging properties of these peptides .
Methods of Application or Experimental Procedures
Four novel peptides were designed and synthesized. The melanocortin-1 receptor binding affinities of the peptides were determined in B16/F1 melanoma cells. The biodistribution of these peptides were determined in B16/F1 melanoma–bearing C57 mice at 2 h after injection to select a lead peptide for further evaluation .
Results or Outcomes
Among the four 99mTc-labeled peptides, 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex displayed the highest melanoma uptake (22.3 ± 1.72 percentage injected dose/g) at 2 h after injection. The melanoma lesions were clearly visualized by SPECT/CT using 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex as an imaging probe at 2 h after injection .
Preparation of Lactams
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive Summary of the Application
8-Aminooctanoic acid is involved in the preparation of lactams . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals and polymers.
Methods of Application or Experimental Procedures
The preparation of lactams from 8-Aminooctanoic acid typically involves an enzyme-catalyzed aminolysis . This process involves the reaction of an amino acid with an activated carboxylic acid derivative to form a lactam. The enzyme acts as a catalyst to speed up the reaction and increase its efficiency.
Results or Outcomes
The result of this process is the formation of a lactam. The specific properties and uses of the lactam will depend on the exact conditions of the reaction and the specific amino acid used .
Biocatalytic Amide Bond Formation
Specific Scientific Field
This application falls under the field of Green Chemistry .
Comprehensive Summary of the Application
8-Aminooctanoic acid can be used in the formation of amide bonds through biocatalytic methods . Amide bonds occur in over half of target compounds in medicinal chemistry patents, making amide bond formation the most commonly performed reaction in the pharmaceutical industry . The growing demand for green and sustainable catalytic methods for amide bond synthesis has driven the interest in biocatalytic methods .
Methods of Application or Experimental Procedures
The process involves the use of enzymes for organic synthesis and has been used as a replacement for a wide variety of chemical processes . Over recent years, enzymes have been increasingly utilized for the synthesis of more complex molecules such as pharmaceutical drugs .
Results or Outcomes
The result of this process is the formation of an amide bond. The specific properties and uses of the amide will depend on the exact conditions of the reaction and the specific amino acid used .
Safety And Hazards
Future Directions
8-Aminooctanoic acid has been used in the preparation of lactams using enzyme catalyzed aminolysis . It has also been used in the synthesis of [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized α-MSH Peptides, highlighting its potential for melanoma imaging and future evaluation for melanoma therapy .
properties
IUPAC Name |
8-aminooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNEWQGGVUVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-03-2 | |
Record name | Octanoic acid, 8-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27306-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143007 | |
Record name | omega-Aminocaprylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminooctanoic acid | |
CAS RN |
1002-57-9 | |
Record name | 8-Aminooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-Aminocaprylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1002-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | omega-Aminocaprylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AMINOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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